molecular formula C6H4F3N B13661349 2-(Difluoromethyl)-4-fluoropyridine

2-(Difluoromethyl)-4-fluoropyridine

Cat. No.: B13661349
M. Wt: 147.10 g/mol
InChI Key: SIHGVVPRDYKSRL-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-fluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct difluoromethylation of pyridine derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents . The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and are carried out under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-4-fluoropyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, metal catalysts, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(Difluoromethyl)-4-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethyl)-4-fluoropyridine include:

Uniqueness

The uniqueness of this compound lies in its dual fluorination, which enhances its chemical reactivity and potential applications. The presence of both difluoromethyl and fluorine groups allows for versatile modifications and functionalizations, making it a valuable compound in various research fields.

Properties

Molecular Formula

C6H4F3N

Molecular Weight

147.10 g/mol

IUPAC Name

2-(difluoromethyl)-4-fluoropyridine

InChI

InChI=1S/C6H4F3N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H

InChI Key

SIHGVVPRDYKSRL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)C(F)F

Origin of Product

United States

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